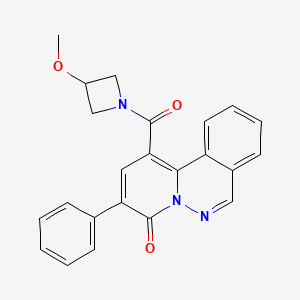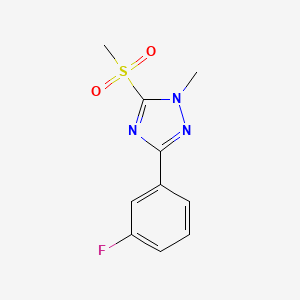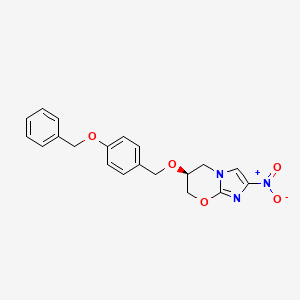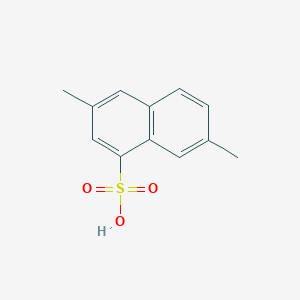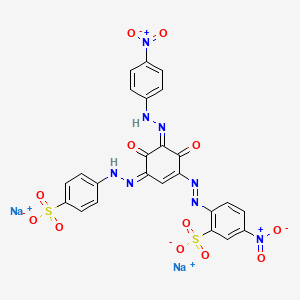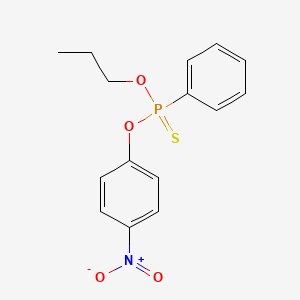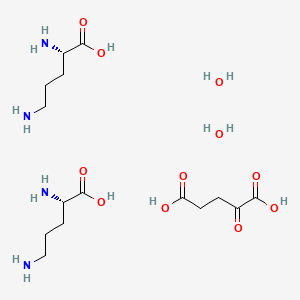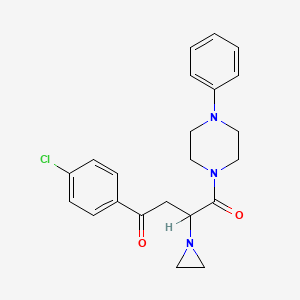
1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(1-氮杂环丙基)-4-(4-氯苯基)-1,4-二氧代丁基)-4-苯基哌嗪是一种复杂的的有机化合物,包含了氮杂环丙基、氯苯基、二氧代丁基和苯基哌嗪基团。
准备方法
合成路线和反应条件
1-(2-(1-氮杂环丙基)-4-(4-氯苯基)-1,4-二氧代丁基)-4-苯基哌嗪的合成通常涉及多步有机反应。常见的做法可能包括:
氮杂环丙烷环的形成: 这可以通过在碱性条件下使适当的胺与环氧化合物反应来实现。
氯苯基基团的引入: 此步骤可能涉及亲核取代反应,其中氯苯基卤化物与亲核试剂反应。
二氧代丁基基团的形成: 这可以通过一系列氧化和还原反应来合成。
与苯基哌嗪的偶联: 最后一步可能涉及在酸性或碱性条件下将中间体与苯基哌嗪偶联。
工业生产方法
工业生产方法可能会涉及优化上述合成路线,以最大限度地提高收率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的催化剂和绿色化学原理。
化学反应分析
反应类型
1-(2-(1-氮杂环丙基)-4-(4-氯苯基)-1,4-二氧代丁基)-4-苯基哌嗪可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除氧原子或将双键转化为单键。
取代: 该化合物可以进行亲核或亲电取代反应,尤其是在氯苯基基团上。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用还原剂如氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄)。
取代: 氢氧化钠 (NaOH) 或盐酸 (HCl) 等试剂可以促进取代反应。
主要产物
这些反应的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成酮或羧酸,而还原可能会生成醇或烷烃。
科学研究应用
化学: 作为更复杂分子的构建块。
生物学: 可能用于研究酶相互作用或作为生化分析中的配体。
医学: 可能应用于药物开发,特别是在设计具有特定生物活性的分子方面。
工业: 用于合成先进材料或作为化学反应中的催化剂。
作用机制
1-(2-(1-氮杂环丙基)-4-(4-氯苯基)-1,4-二氧代丁基)-4-苯基哌嗪的作用机制取决于其具体的应用。在药物化学中,它可能与特定的分子靶标(如酶或受体)相互作用,通过结合相互作用来调节其活性。所涉及的途径可能包括抑制或激活酶活性、受体激动或拮抗作用或信号转导途径的调节。
相似化合物的比较
类似化合物
- 1-(2-(1-氮杂环丙基)-4-(4-氟苯基)-1,4-二氧代丁基)-4-苯基哌嗪
- 1-(2-(1-氮杂环丙基)-4-(4-溴苯基)-1,4-二氧代丁基)-4-苯基哌嗪
独特性
1-(2-(1-氮杂环丙基)-4-(4-氯苯基)-1,4-二氧代丁基)-4-苯基哌嗪的独特性在于其官能团的特定组合,这可以赋予其独特的化学和生物学性质。例如,与氟化或溴化类似物相比,氯苯基基团的存在可能会增强其与某些生物靶标的结合亲和力。
属性
CAS 编号 |
120978-31-6 |
|---|---|
分子式 |
C22H24ClN3O2 |
分子量 |
397.9 g/mol |
IUPAC 名称 |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-1-(4-phenylpiperazin-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C22H24ClN3O2/c23-18-8-6-17(7-9-18)21(27)16-20(25-12-13-25)22(28)26-14-10-24(11-15-26)19-4-2-1-3-5-19/h1-9,20H,10-16H2 |
InChI 键 |
KBVUOVGRDOYIKK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(CC(=O)C3=CC=C(C=C3)Cl)N4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



